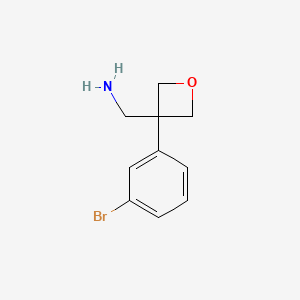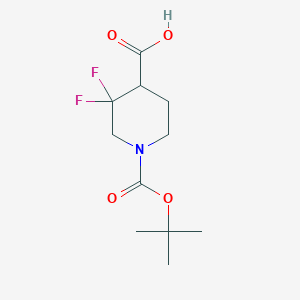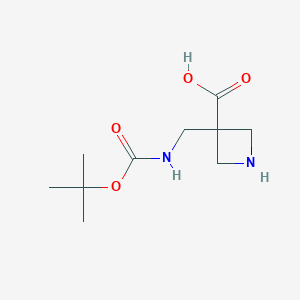
1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene
Overview
Description
Compounds like 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene belong to a class of organic compounds known as aromatic halides. They are characterized by a halogen atom (in this case, bromine) and a trifluoromethyl group attached to an aromatic ring .
Synthesis Analysis
The synthesis of such compounds often involves halogenation and trifluoromethylation of aromatic rings. A common method for trifluoromethoxylation involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the positions of the bromine, trifluoromethyl, and ethoxy groups on the benzene ring .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including nucleophilic substitution, elimination, and coupling reactions. The exact reactions would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and reactivity. These can be determined experimentally or predicted using computational methods .Scientific Research Applications
Synthesis of Borate Ions
This compound is utilized in the synthesis of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This particular borate ion serves as a stabilizing counterion for various electrophilic organic and organometallic cations. The stability provided by this ion is crucial for the study and manipulation of reactive cationic species in a controlled environment.
Chromatography
Due to its unique properties, 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene can be used in chromatography applications . It can serve as a standard or a component in the mobile phase to help in the separation of substances based on their interaction with the stationary phase.
Mass Spectrometry
In mass spectrometry, this compound could be used to fulfill sample manipulation requirements . Its distinct mass and fragmentation pattern can aid in the identification and quantification of various substances within a sample.
Organic Synthesis
As a brominated and trifluoromethylated aromatic compound, it is a valuable reagent in organic synthesis . It can act as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Given the lack of specific information about the biological targets and mode of action of 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene, it’s challenging to outline the exact biochemical pathways this compound might affect .
Result of Action
Without specific information on the compound’s target and mode of action, it’s difficult to describe the molecular and cellular effects of 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene .
Action Environment
The action of 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene, like any other compound, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . .
properties
IUPAC Name |
1-bromo-3-ethoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAINXAOCTMGPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)

![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)
![2-Boc-6-hydroxy-2-azaspiro[3.4]octane](/img/structure/B1377871.png)

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)
![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)




![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
